molecular formula C23H24N4O3S B2748277 (4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034414-24-7

(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No. B2748277
CAS RN: 2034414-24-7
M. Wt: 436.53
InChI Key: VVSNOZPATPAZDY-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications

Drug Development

This compound’s structure suggests potential for drug development due to the presence of a benzothiadiazole moiety, which is known for its therapeutic properties . Benzothiadiazoles have been used in the synthesis of various drugs with antibacterial, antifungal, and anti-inflammatory activities. The piperidine and pyrrole groups could potentially be exploited for their bioactive properties, leading to the development of new pharmacological agents.

Material Science

The molecular structure indicates potential utility in material science, particularly in the creation of organic semiconductors . The conjugated system within the compound could allow for electron delocalization, which is a desirable property in conductive materials.

Analytical Chemistry

Compounds like this can serve as analytical reagents in chemical assays. The distinct absorbance and emission properties inherent to the benzothiadiazole group could be utilized in fluorescence spectroscopy or as a chromophore in colorimetric assays .

Biological Probes

The compound’s structure is conducive to interactions with biological macromolecules, which could make it a valuable tool as a biological probe. It could be used to study protein-ligand interactions, enzyme inhibition, or cellular processes by tracking its fluorescence within biological systems .

Agricultural Chemistry

Benzothiadiazoles have been explored for their role in plant growth regulation and protection against pathogens. This compound could be investigated for its efficacy in enhancing crop resistance to diseases or in modulating plant growth and development .

Environmental Science

The compound’s potential reactivity with various environmental pollutants could make it a candidate for use in environmental cleanup efforts, such as the degradation of harmful organic compounds or heavy metal ion chelation .

properties

IUPAC Name

[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-24-21-6-2-3-7-22(21)27(31(24,29)30)20-12-16-26(17-13-20)23(28)18-8-10-19(11-9-18)25-14-4-5-15-25/h2-11,14-15,20H,12-13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSNOZPATPAZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

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